1-(3-Chloro-5-methoxyphenyl)ethanamine
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Overview
Description
1-(3-Chloro-5-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a chloro group at the third position and a methoxy group at the fifth position on the phenyl ring, with an ethanamine chain attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-methoxyphenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the nitration of 3-chloro-5-methoxybenzene, followed by reduction of the nitro group to an amine. The resulting amine is then subjected to a reductive amination reaction with acetaldehyde to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of metal-catalyzed reactions to improve yield and efficiency. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the ethanamine moiety onto the chlorinated aromatic ring.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-Chloro-5-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of phenethylamine derivatives on biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It serves as a precursor for the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-Chloro-5-methoxyphenyl)ethanamine can be compared with other phenethylamine derivatives, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine: Known for its potent hallucinogenic effects.
2-(2-Chloro-5-methoxyphenyl)ethanamine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
1-(3-Methoxyphenyl)ethanamine: Lacks the chloro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(3-chloro-5-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKUIJSSJDMUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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